

# Biological Activities and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Oosporein

CAS No.: 475-54-7

Cat. No.: S996772

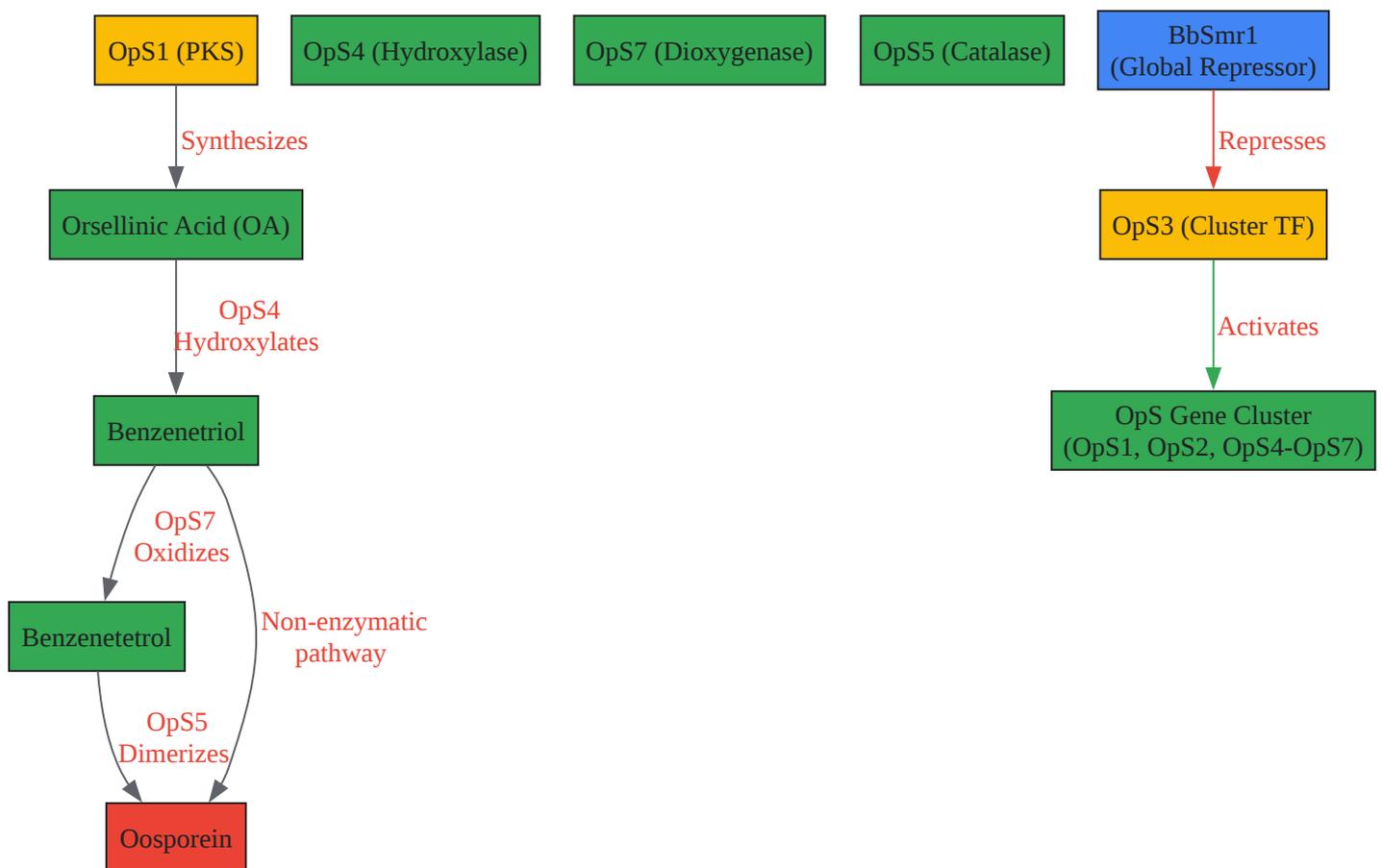
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**Oosporein** exhibits diverse bioactivities with potential implications for drug development and biocontrol applications.

Activity	Experimental Model	Key Findings / Quantitative Data
Cytotoxic / Antitumor	<i>In vitro</i> (HL-60 and A549 cells) [1]	IC <sub>50</sub> of <b>28.66 µM</b> in HL-60 and A549 cells [1].
Antibacterial	<i>In vitro</i> (Gram-positive bacteria) [2] [1]	Moderate activity; MIC values of <b>12.5-50 µg/mL</b> against <i>Staphylococcus aureus</i> , <i>Bacillus subtilis</i> , and <i>Micrococcus lysodeikticus</i> [1].
In Vivo Toxicity	<i>In vivo</i> (1-day-old male chicks) [1]	Oral LD <sub>50</sub> of <b>6.12 mg/kg</b> ; <b>100% lethality</b> at 10 mg/kg [1].
In Vivo Toxicity	<i>In vivo</i> (Balb/c mice) [1]	Intraperitoneal injection caused histopathological damage to kidneys and spleen, proportional to dose (20-200 µM) [1].
Plant Growth Inhibition	<i>In vitro</i> (oats, wheat, tobacco, kidney beans) [1]	Caused growth inhibition and abnormal morphology (dwarfing, leaf shrinkage) at 10 µM-10 mM over 1-14 days [1].
Insecticidal	<i>In vivo</i> (Insect infection models)	Not a primary contact toxin; functions as a virulence factor by <b>suppressing insect immunity</b> [2].

## Biosynthesis and Regulatory Pathway

In fungi like *Beauveria bassiana*, **oosporein** is biosynthesized via a polyketide pathway and regulated by a specific cascade [2].



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Diagram of **oosporein** biosynthesis and transcriptional regulation. The polyketide synthase *OpS1* produces orsellinic acid, which is modified by enzymes *OpS4*, *OpS7*, and *OpS5* into **oosporein**. Transcription factor *OpS3* activates the gene cluster, and is itself repressed by *BbSmr1* [3] [2].

## Primary Biological Function in Host-Pathogen Interactions

The main biological role of **oosporein** in entomopathogenic fungi is to secure nutrients from the host cadaver by inhibiting competing bacteria [3] [4].

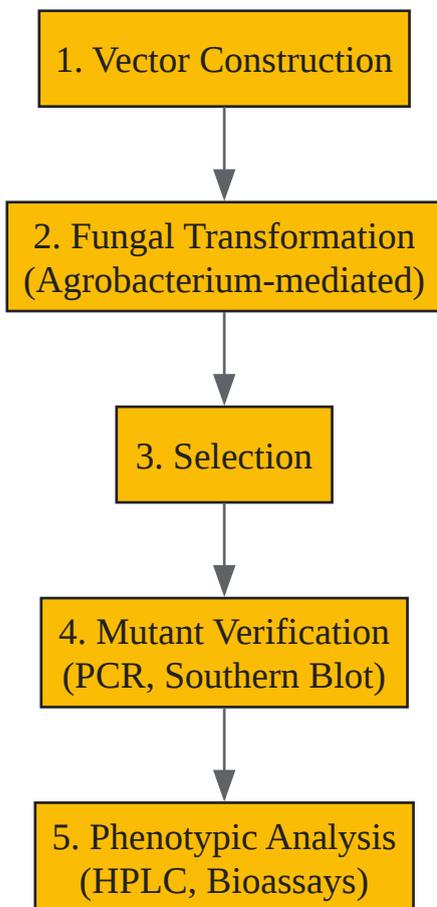
- **Function:** After an infected insect dies, **oosporein** is produced in the carcass. In vitro studies confirm it has direct inhibitory activity against bacteria derived from these cadavers [3] [4].
- **Advantage:** By reducing bacterial competition, **oosporein** allows the fungus to fully utilize host nutrients to complete its life cycle and sporulate on the cadaver [3].

## Key Experimental Protocols

Key methodologies from recent studies illustrate how **oosporein** research is conducted.

### Gene Deletion via Homologous Recombination

This protocol, used to study the *BcOpS3* gene in *Blackwellomyces cardinalis*, outlines the general steps for targeted gene deletion [5].



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*General workflow for gene deletion to study **oosporein** function [5].*

- **Principle:** A target gene within the **oosporein** cluster (e.g., the transcription factor gene *OpS3*) is replaced with a selectable marker via homologous recombination [5].
- **Key Steps:**
  - **Vector Construction:** Amplify ~1 kb DNA fragments upstream and downstream of the target gene. Clone them flanking a selectable marker (e.g., *bar* for phosphinothricin resistance) in a transformation vector [5].
  - **Fungal Transformation:** Introduce the constructed vector into the wild-type fungus using *Agrobacterium tumefaciens*-mediated transformation (AtMT) [5].
  - **Selection:** Grow transformed fungi on glucose minimal medium containing the appropriate antibiotic [5].
  - **Mutant Verification:** Confirm gene deletion via PCR and Southern blot analysis. Use qPCR to check expression of other genes in the cluster [5].
  - **Phenotypic Analysis:** Culture the mutant in liquid medium, extract metabolites, and analyze via HPLC to confirm the absence of **oosporein**. Proceed with virulence bioassays [5].

## CRISPR-Cas9-Mediated Enhancement of Virulence

This modern protocol uses CRISPR-Cas9 to create strains with enhanced **oosporein** production for improved biocontrol traits [6].

- **Principle:** Using CRISPR-Cas9 ribonucleoproteins to disrupt *Bbsmr1*, a negative regulator of **oosporein**, leading to derepression of the biosynthetic cluster and **oosporein** overproduction [6].
- **Key Steps:**
  - **RNP Complex Formation:** Design a sgRNA targeting the *Bbsmr1* gene and complex it with purified Cas9 protein [6].
  - **Protoplast Transformation:** Introduce the RNP complex into *B. bassiana* protoplasts [6].
  - **Mutant Screening:** Screen for mutants exhibiting a red pigment phenotype [6].
  - **Virulence Assessment:** Evaluate the insecticidal activity of knockout strains compared to the wild type, measuring lethal time and concentration [6].

## Current Research and Application Perspectives

- **Enhancing Biocontrol Agents:** Disrupting the transcription factor *Bbsmr1* via CRISPR-Cas9 leads to **oosporein** overproduction, significantly enhancing fungal virulence and reducing lethal time for host insects [6].
- **Drug Discovery Potential:** **Oosporein** induces apoptosis, cell membrane damage, and oxidative stress in mammalian cells, and shows specific antitumor activity [1].

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To cite this document: Smolecule. [Biological Activities and Quantitative Data]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b996772#what-is-oosporein]

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